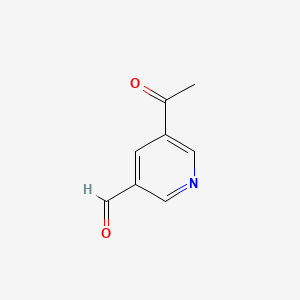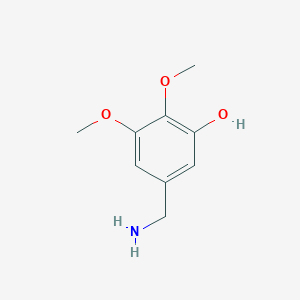
5-(aminomethyl)-2,3-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminomethyl)-2,3-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3 It is a derivative of benzylamine, featuring hydroxyl and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2,3-dimethoxyphenol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amine using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-Hydroxy-4,5-dimethoxybenzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzylamines.
Aplicaciones Científicas De Investigación
5-(aminomethyl)-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,5-Dimethoxybenzylamine: Another related compound with methoxy groups at different positions on the benzene ring.
Uniqueness
5-(aminomethyl)-2,3-dimethoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5-(aminomethyl)-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,11H,5,10H2,1-2H3 |
Clave InChI |
OVCUUKNEMAGIDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B8595499.png)
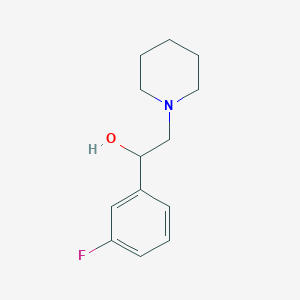
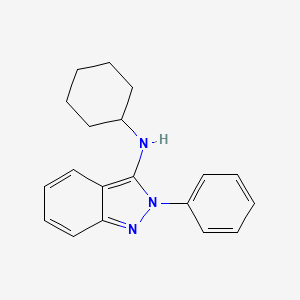
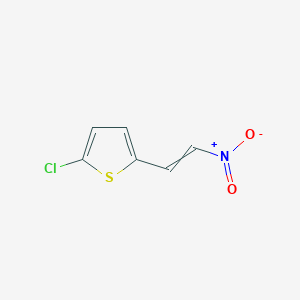
![Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate](/img/structure/B8595535.png)
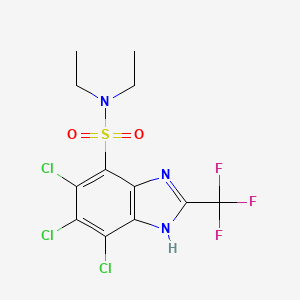
![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)
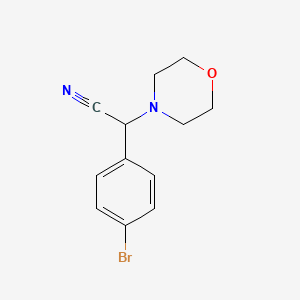

![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)
![2-{[(Phenylamino)carbonyl]amino}thiophenol](/img/structure/B8595561.png)

![2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl Chloride](/img/structure/B8595589.png)
